molecular formula C8H4N2O B8650461 4-cyano-benzonitrile N-oxide CAS No. 10447-96-8

4-cyano-benzonitrile N-oxide

Cat. No.: B8650461
CAS No.: 10447-96-8
M. Wt: 144.13 g/mol
InChI Key: REDDCKWAMXYDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-benzonitrile N-oxide is an organic compound characterized by the presence of both a nitrile and an oxide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-cyano-benzonitrile N-oxide can be synthesized through several methods. One common approach involves the reaction of 4-cyanobenzonitrile with an oxidizing agent. For instance, the reaction of 4-cyanobenzonitrile with hydrogen peroxide in the presence of a catalyst can yield 4-cyanobenzonitrile oxide.

Industrial Production Methods: Industrial production of 4-cyanobenzonitrile oxide typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of 4-cyanobenzonitrile to its oxide form.

Chemical Reactions Analysis

Types of Reactions: 4-cyano-benzonitrile N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxides.

    Reduction: Reduction reactions can convert the oxide back to the nitrile or other reduced forms.

    Substitution: The nitrile and oxide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.

    Reduction: Hydrogen gas, metal hydrides, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products:

    Oxidation Products: Higher oxides and complex organic molecules.

    Reduction Products: Reduced nitriles and amines.

    Substitution Products: Various substituted benzonitrile derivatives.

Scientific Research Applications

4-cyano-benzonitrile N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyanobenzonitrile oxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

    4-Cyanobenzonitrile: The parent compound, lacking the oxide group.

    4-Nitrobenzonitrile: Similar structure but with a nitro group instead of an oxide.

    4-Methoxybenzonitrile: Contains a methoxy group instead of an oxide

Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research .

Properties

CAS No.

10447-96-8

Molecular Formula

C8H4N2O

Molecular Weight

144.13 g/mol

IUPAC Name

4-oxycyanobenzonitrile

InChI

InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4H

InChI Key

REDDCKWAMXYDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C#[N+][O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 300 ml, three-necked, round bottomed flask equipped with a magnetic stirrer, a thermometer, and a 125 ml dropping funnel topped with a drying tube was added triethylamine (6.1 g, 60 mmoles) and ether (150 ml). The solution was cooled to -5°C in an ice/salt bath and a solution of terephthalhydroximoyl chloride (4.7 g, 20 mmoles) in ether (75 ml) was added dropwise at -5°C with rapid stirring over a period of 20 minutes. The resulting white suspension was stirred an additional 40 minutes at -5°C. Cold distilled water (30 ml) was then added and the suspension was stirred an additional 20 minutes at 0°to -5°C and was then filtered on a sintered glass filter. The nearly white solid was washed thoroughly on the filter with cold distilled water (3 × 25 ml) and cold ether (3 ×0 25 ml) and was then dried in a vacuum desiccator for 2 1/4hours (0.7 mm Hg) to yield 3.1 g (95%) of nearly white, fluffy terephthalonitrile oxide (TPNO). (As a word of caution, the dry material decomposed explosively when heated to 155°C in air).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
terephthalhydroximoyl chloride
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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